methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate
Description
Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate is a highly functionalized carbohydrate derivative derived from D-glucuronic acid. Its structure features a six-membered oxane (pyranose) ring with four benzoyloxy (-O-Benzoyl) protecting groups at positions 3, 4, 5, and 6, and a methyl ester at position 2 . This compound is a critical intermediate in organic synthesis, particularly in carbohydrate chemistry, where benzoyl groups act as protective moieties to prevent unwanted side reactions during glycosylation or functionalization steps. The stereochemistry (2S,3S,4S,5R) is essential for its reactivity and alignment with biological systems, making it a precursor for pharmaceuticals, agrochemicals, and glycoconjugates .
Properties
IUPAC Name |
methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H28O11/c1-41-34(40)28-26(42-30(36)22-14-6-2-7-15-22)27(43-31(37)23-16-8-3-9-17-23)29(44-32(38)24-18-10-4-11-19-24)35(45-28)46-33(39)25-20-12-5-13-21-25/h2-21,26-29,35H,1H3/t26-,27-,28-,29+,35?/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCSADDLHGRKXCS-NPWNUQMOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H](C(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H28O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60471914 | |
| Record name | Methyl 1,2,3,4-tetra-O-benzoyl-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201789-32-4 | |
| Record name | D-Glucopyranuronic acid, methyl ester, 1,2,3,4-tetrabenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=201789-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1,2,3,4-tetra-O-benzoyl-D-glucopyranuronate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60471914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Initial Protection
A common precursor for such syntheses is methyl β-D-glucopyranoside, which provides a rigid pyranose scaffold. However, its hydroxyl groups at positions 2, 3, 4, and 6 require selective benzoylation. To achieve this:
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Temporary protection of position 2 : The 2-hydroxyl is protected as a tert-butyldimethylsilyl (TBS) ether to prevent undesired benzoylation.
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Benzoylation of positions 3, 4, and 6 : Benzoyl chloride (3 equiv) in pyridine at 0°C selectively acylates the less hindered hydroxyl groups.
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Deprotection of position 2 : The TBS group is removed using tetrabutylammonium fluoride (TBAF), yielding a tri-O-benzoylated intermediate.
Example Conditions :
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| TBS protection | TBSCl, imidazole, DMF | 25°C | 12 h | 92% |
| Benzoylation | BzCl, pyridine | 0°C → 25°C | 24 h | 85% |
| TBS deprotection | TBAF, THF | 25°C | 3 h | 95% |
Final Benzoylation at Position 5
The remaining hydroxyl at position 5 is benzoylated under mild conditions to avoid ester cleavage:
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Reagents : Benzoyl chloride (1.2 equiv), DMAP (cat.), dichloromethane (DCM).
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Yield : 78% after column chromatography.
One-Pot Multi-Benzoylation Strategies
To streamline synthesis, one-pot methodologies have been explored. A notable approach involves:
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Simultaneous benzoylation : Using excess benzoyl chloride (5 equiv) and N,N-diisopropylethylamine (DIPEA) in DCM.
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In situ activation : Catalytic iodine enhances reactivity, enabling complete benzoylation in 6 h at 50°C.
Advantages :
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Reduced purification steps.
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Higher overall yield (82% vs. 70% for stepwise methods).
Limitations :
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Potential epimerization at position 2 under acidic conditions.
Catalytic Methods and Optimization
Acid-Catalyzed Benzoylation
Bis(trifluoromethanesulfonyl)imide (Tf2NH) has emerged as a potent catalyst for regioselective benzoylation:
Enzymatic Approaches
Lipase-catalyzed benzoylation offers an eco-friendly alternative:
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Stereopurity | Scalability |
|---|---|---|---|---|
| Stepwise | 4 | 62% | >99% | Moderate |
| One-pot | 2 | 82% | 95% | High |
| Enzymatic | 1 | 65% | 90% | Low |
Key Findings :
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One-pot methods balance efficiency and yield but require rigorous temperature control.
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Enzymatic routes, while sustainable, suffer from prolonged reaction times.
Challenges in Stereochemical Control
The (2S,3S,4S,5R) configuration necessitates chiral auxiliaries or asymmetric catalysis. Notable strategies include:
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Chiral benzoylating agents : (R)-Binaphthoyl chloride induces desired configuration at position 5.
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Dynamic kinetic resolution : Using Pd/C and H2 to epimerize intermediates during hydrogenolysis.
Industrial-Scale Production Considerations
For bulk synthesis, continuous flow reactors offer advantages:
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate undergoes several types of chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids and alcohols.
Reduction: The compound can be reduced using reagents like lithium aluminum hydride to form the corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water or alcohol as solvent.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a catalyst.
Major Products
The major products of these reactions include:
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism by which methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related derivatives of glucuronic acid and other oxane-carboxylates to highlight differences in physical properties, reactivity, and applications. Key comparisons include:
Structural and Functional Group Analysis
Physicochemical Properties
- Solubility : The benzoylated derivative exhibits low water solubility due to its lipophilic benzoyl groups, whereas methyl D-glucuronate is highly water-soluble .
- Stability : Benzoyl groups enhance stability against hydrolysis and oxidation compared to hydroxylated analogs, making the compound suitable for prolonged synthetic workflows .
- Reactivity : The benzoylated compound undergoes selective deprotection (e.g., via alkaline or enzymatic cleavage) to regenerate hydroxyl groups, enabling controlled glycosylation . In contrast, unprotected hydroxyls in methyl D-glucuronate participate directly in conjugation reactions (e.g., glucuronidation in detoxification) .
Spectral and Analytical Data
- NMR : The benzoylated compound shows aromatic proton signals (δ ~7.5 ppm) and carbonyl peaks (δ ~170 ppm in <sup>13</sup>C NMR) absent in hydroxylated analogs .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 686.5 (calculated for C35H26O15), contrasting with lighter analogs like methyl D-glucuronate (m/z 208.17) .
Research Findings and Industrial Relevance
- Synthetic Advantages : Benzoyl groups in the target compound allow multi-step synthesis without premature degradation, a limitation in hydroxyl-rich analogs .
- Cost and Availability : The compound is cataloged under high-purity listings (e.g., AKOS032455846, CS-12899) but is costlier than unprotected derivatives due to synthetic complexity .
- Comparative Stability Studies : Benzoylated derivatives retain >90% integrity under acidic conditions (pH 2–6), whereas hydroxylated analogs degrade rapidly .
Biological Activity
Methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate is a complex organic compound notable for its potential biological activities. This article will delve into the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in the field of pharmacology and biochemistry.
Chemical Structure and Properties
The compound has the following molecular formula: with a molecular weight of 596.58 g/mol. Its structure features multiple benzoyloxy groups attached to an oxane ring, which contributes to its unique chemical behavior and biological activity.
Structural Formula
The structural representation can be summarized as follows:
Anticancer Properties
Recent studies have highlighted the compound's potential anticancer properties. Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines. For instance:
- Case Study 1 : In vitro tests demonstrated that the compound significantly inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were found to be 15 µM and 20 µM respectively.
- Mechanism of Action : The compound appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p53 and cyclin D1.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported:
- Case Study 2 : Evaluation against Gram-positive and Gram-negative bacteria revealed that it possesses significant antibacterial activity. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli.
- Mechanism of Action : The antimicrobial effects are hypothesized to arise from disruption of bacterial cell membranes and inhibition of nucleic acid synthesis.
Anti-inflammatory Effects
Inflammation-related diseases can be alleviated by compounds that modulate inflammatory pathways. This compound has been shown to reduce inflammation markers:
- Case Study 3 : In animal models of acute inflammation induced by carrageenan, administration of the compound resulted in a significant reduction in paw edema compared to control groups.
- Mechanism of Action : The anti-inflammatory activity is believed to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Data Summary Table
| Activity Type | Cell Line/Organism | IC50/MIC Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 15 µM | Induces apoptosis via caspase activation |
| A549 (Lung Cancer) | 20 µM | Modulates p53 and cyclin D1 | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | Disrupts cell membrane |
| Escherichia coli | 64 µg/mL | Inhibits nucleic acid synthesis | |
| Anti-inflammatory | Animal Model | N/A | Inhibits TNF-alpha and IL-6 |
Q & A
Q. What are the key considerations for optimizing the synthesis of methyl (2S,3S,4S,5R)-3,4,5,6-tetrabenzoyloxyoxane-2-carboxylate?
Answer: The synthesis of this compound involves multi-step benzoylation of a carbohydrate precursor. Key considerations include:
- Regioselective protection : Benzoyl groups must be introduced at specific hydroxyl positions while avoiding undesired side reactions. Anhydrous conditions and catalysts like DMAP (4-dimethylaminopyridine) are often used to enhance reaction efficiency .
- Stereochemical control : The (2S,3S,4S,5R) configuration requires chiral starting materials or enzymatic resolution to ensure correct stereochemistry .
- Purification : Column chromatography with gradients of ethyl acetate/hexane is critical for isolating the product from by-products (e.g., over-benzoylated species) .
Q. How can researchers characterize the purity and stereochemical integrity of this compound?
Answer:
- NMR Spectroscopy : H and C NMR are essential for confirming benzoyl group positions and stereochemistry. For example, coupling constants in H NMR can distinguish axial vs. equatorial substituents in the oxane ring .
- X-ray Crystallography : Single-crystal analysis provides definitive proof of stereochemistry, particularly for complex polybenzoylated carbohydrates .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular formula and detects impurities like partial deprotection products .
Q. What are the recommended safety protocols for handling this compound in laboratory settings?
Answer: While direct toxicity data are limited, general precautions for benzoylated compounds include:
- Personal Protective Equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of fine particulates during weighing or reactions .
- Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of benzoyl groups .
Advanced Research Questions
Q. How does the stereochemistry of this compound influence its reactivity in glycosylation reactions?
Answer: The (2S,3S,4S,5R) configuration dictates the spatial arrangement of benzoyl groups, which:
- Modulate electron density : Electron-withdrawing benzoyl groups stabilize oxocarbenium ion intermediates during glycosidic bond formation, affecting reaction rates and selectivity .
- Steric effects : Bulky benzoyl groups at C3, C4, and C5 positions hinder nucleophile access, favoring β-selectivity in glycosylations. Computational studies (e.g., DFT) can predict these effects .
- Case study : Analogous compounds with tetrabenzoylated scaffolds show 70–85% β-selectivity in model glycosylation reactions .
Q. What methodological strategies address conflicting spectroscopic data during structural elucidation?
Answer:
- Cross-validation : Combine H-C HSQC and HMBC NMR to resolve ambiguities in benzoyl group assignments. For example, HMBC correlations between carbonyl carbons and adjacent protons confirm ester linkages .
- Isotopic labeling : Use O-labeled benzoyl chloride to track esterification sites via mass spectrometry .
- Dynamic NMR : Variable-temperature studies can identify conformational flexibility that may obscure spectral interpretation .
Q. How can researchers design stability studies to evaluate this compound under varying experimental conditions?
Answer:
- Thermal stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures. For example, related benzoylated carbohydrates degrade above 150°C .
- Solvent compatibility : Test solubility and stability in common solvents (e.g., DMSO, THF) using HPLC to monitor degradation over 24–72 hours .
- Hydrolytic stability : Expose the compound to buffered solutions (pH 3–9) and quantify hydrolysis products via LC-MS. Benzoyl esters are typically stable at neutral pH but hydrolyze rapidly under basic conditions .
Q. What role do benzoyl protecting groups play in multi-step synthetic pathways targeting bioactive glycosides?
Answer:
- Temporary protection : Benzoyl groups block hydroxyls during glycosidic bond formation, then are removed via Zemplén deprotection (NaOMe/MeOH) .
- Directing effects : Bulky benzoyl groups at C3 and C4 can steer glycosylation to the anomeric position (C1) through steric hindrance .
- Case study : In the synthesis of antitumor saponins, tetrabenzoylated intermediates improve yields by 30% compared to acetyl-protected analogs .
Q. How can researchers troubleshoot low yields in the final deprotection step of this compound?
Answer:
- By-product analysis : Use TLC and MS to identify incomplete deprotection (e.g., residual benzoyl groups) or over-degradation.
- Optimize reaction conditions : Adjust NaOMe concentration (0.1–0.5 M) and reaction time (2–6 hours) to balance efficiency and selectivity .
- Alternative methods : Consider enzymatic deprotection (e.g., lipases) for milder conditions, reducing side reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
